Allyl 4-(hydroxymethyl)benzylcarbamate
Overview
Description
Allyl 4-(hydroxymethyl)benzylcarbamate: is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzylcarbamate, featuring an allyl group and a hydroxymethyl group attached to the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 4-(hydroxymethyl)benzylcarbamate typically involves the reaction of 4-(hydroxymethyl)benzylamine with allyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maintain consistency and quality. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Allyl 4-(hydroxymethyl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Oxidation: 4-(carboxymethyl)benzylcarbamate.
Reduction: 4-(hydroxymethyl)benzylamine.
Substitution: Allyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl 4-(hydroxymethyl)benzylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in synthetic chemistry .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of Allyl 4-(hydroxymethyl)benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-(hydroxymethyl)benzylcarbamate: Lacks the allyl group, making it less reactive in certain chemical transformations.
Allyl benzylcarbamate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding and biological interactions.
Uniqueness: Allyl 4-(hydroxymethyl)benzylcarbamate stands out due to the presence of both the allyl and hydroxymethyl groups. This combination enhances its reactivity and versatility in chemical synthesis and biological applications. The compound’s unique structure allows for a broader range of chemical modifications and interactions compared to its analogs .
Properties
IUPAC Name |
prop-2-enyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-7-16-12(15)13-8-10-3-5-11(9-14)6-4-10/h2-6,14H,1,7-9H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAKECOMMCEJCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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